4-(Bromomethyl)-3-methyl-5-phenylisoxazole
Overview
Description
Pyridinium dichromate, commonly known as t-PDC, is a pyridinium salt of dichromate with the chemical formula [C₅H₅NH]₂[Cr₂O₇]. It is an orange crystalline solid that is non-hygroscopic and soluble in many organic solvents. Pyridinium dichromate is widely used as an oxidizing agent in organic chemistry, particularly for the oxidation of alcohols to aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridinium dichromate can be synthesized by adding pyridine to a solution of chromium trioxide in water. The reaction proceeds as follows:
2 C5H5N+CrO3+H2O→[C5H5NH]2[Cr2O7]
Industrial Production Methods
In industrial settings, pyridinium dichromate is produced in a similar manner but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then crystallized and dried for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Pyridinium dichromate is primarily used as an oxidizing agent. It undergoes oxidation reactions, converting primary alcohols to aldehydes and secondary alcohols to ketones. The compound is less acidic than pyridinium chlorochromate, making it more suitable for the oxidation of acid-sensitive substrates .
Common Reagents and Conditions
The oxidation reactions using pyridinium dichromate are typically carried out in dichloromethane at room temperature. The reagent is compatible with a wide range of functional groups, allowing for selective oxidation without affecting other parts of the molecule .
Major Products Formed
The major products formed from the oxidation reactions with pyridinium dichromate are aldehydes and ketones. For example, the oxidation of ethanol yields acetaldehyde, while the oxidation of isopropanol yields acetone .
Scientific Research Applications
Mechanism of Action
The mechanism by which pyridinium dichromate exerts its oxidizing effects involves the transfer of oxygen atoms from the dichromate ion to the substrate. The reaction proceeds through a series of steps, including the formation of a chromate ester intermediate, followed by the cleavage of the carbon-hydrogen bond and the formation of the carbon-oxygen double bond. The overall reaction can be represented as follows:
RCH2OH+[C5H5NH]2[Cr2O7]→RCHO+[C5H5NH]2[Cr2O6]+H2O
Comparison with Similar Compounds
Pyridinium dichromate is often compared with pyridinium chlorochromate (PCC), another chromium-based oxidizing agent. Both compounds share similar properties and are used for the oxidation of alcohols to aldehydes and ketones. pyridinium dichromate is less acidic than pyridinium chlorochromate, making it more suitable for the oxidation of acid-sensitive substrates .
Similar Compounds
Pyridinium chlorochromate (PCC): Similar to pyridinium dichromate but more acidic.
Chromium trioxide (CrO₃): A strong oxidizing agent used in various oxidation reactions.
Potassium dichromate (K₂Cr₂O₇): Another dichromate salt used as an oxidizing agent in organic synthesis.
Properties
IUPAC Name |
4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGVZUOBUPWFJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CBr)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380150 | |
Record name | 4-(bromomethyl)-3-methyl-5-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113841-59-1 | |
Record name | 4-(bromomethyl)-3-methyl-5-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)-3-methyl-5-phenylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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